molecular formula C8H14ClNO B1432256 (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride CAS No. 1417574-79-8

(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride

Cat. No.: B1432256
CAS No.: 1417574-79-8
M. Wt: 175.65 g/mol
InChI Key: LGNJWXLLZYRHCN-UHDJGPCESA-N
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Description

(2E)-2-[(Dimethylamino)methylene]cyclopentanone hydrochloride is an organic compound characterized by a cyclopentanone ring substituted with a dimethylamino group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride typically involves the reaction of cyclopentanone with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves careful control of temperature, pressure, and the molar ratios of reactants to optimize the production efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield the corresponding amine or alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used to synthesize analogs of natural products or to modify existing drugs to enhance their efficacy or reduce side effects.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methylene group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

    Cyclopentanone: A simpler analog without the dimethylamino and methylene substitutions.

    (2E)-2-[(Methylamino)methylene]cyclopentanone: A similar compound with a methylamino group instead of a dimethylamino group.

    (2E)-2-[(Ethylamino)methylene]cyclopentanone: A compound with an ethylamino group.

Uniqueness: (2E)-2-[(Dimethylamino)methylene]cyclopentanone hydrochloride is unique due to the presence of both the dimethylamino and methylene groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-9(2)6-7-4-3-5-8(7)10;/h6H,3-5H2,1-2H3;1H/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNJWXLLZYRHCN-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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